Cas no 8003-87-0 (Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2))
![Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) structure](https://it.kuujia.com/scimg/cas/8003-87-0x500.png)
8003-87-0 structure
Nome del prodotto:Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
- disodium 5,5'-[thiobis(phenyleneazo)]disalicylate
- disodium,(3E)-3-[[4-[4-[(2E)-2-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl]sulfanylphenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
- Benzoic acid, 3,3'-(thiobis(phenylene-2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:2)
- Benzoic acid, 3,3'-(thiobis(phenyleneazo))bis(6-hydroxy-, disodium salt
- disodium (3E,3'E)-3,3'-{sulfanediylbis[benzene-4,1-diyl(1E)hydrazin-2-yl-1-ylidene]}bis(6-oxocyclohexa-1,4-diene-1-carboxylate)
- Disodium 5,5'-(thiobis(phenyleneazo))disalicylate
- Thiodiphenyl-4,4'-diazobissalicylic acid, disodium salt
- EINECS 229-310-6
- Benzoic acid, 3,3'-[thiobis(4,1-phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
- T76L6G73RE
- NS00047243
- Disodium 5,5'-(thiobis(p-phenyleneazo))disalicylate
- Benzoic acid, 3,3'-(thiobis(4,1-phenylene-2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:2)
- 6471-17-6
- Chromacid Fast Yellow J
- Benzoic acid, 3,3'-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt
- Salicylic acid, 5,5'-[thiobis(p-phenyleneazo)]di-, disodium salt
- 8003-87-0
- AKOS000282539
- DTXSID901023767
- EINECS 232-327-1
-
- Inchi: InChI=1S/C26H18N4O6S.2Na/c31-23-11-5-17(13-21(23)25(33)34)29-27-15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)28-30-18-6-12-24(32)22(14-18)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2
- Chiave InChI: XJOHJQHIUPCTSS-UHFFFAOYSA-L
- Sorrisi: C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])SC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]
Proprietà calcolate
- Massa esatta: 558.059
- Massa monoisotopica: 558.059
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 39
- Conta legami ruotabili: 6
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 189A^2
Proprietà sperimentali
- Punto di ebollizione: 756.8°C at 760 mmHg
- Punto di infiammabilità: 411.5°C
Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) Letteratura correlata
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
8003-87-0 (Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)) Prodotti correlati
- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)
- 332154-91-3(<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(3-methoxy-4-nitro-p henyl)-acetamide)
- 2737207-05-3(4-Pentylphenyl methyl sulfide)
- 2172110-87-9(2-amino-N-ethyl-2-(oxan-3-yl)-N-propylethane-1-sulfonamide)
- 2154867-57-7(trans-2-(3-methoxypropyl)aminocyclohexan-1-ol)
- 2413877-09-3(tert-butyl N-{4-hydroxy-5H,6H,7H-cyclopentadpyrimidin-2-yl}carbamate)
- 2138571-13-6(3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol)
- 2097934-15-9(1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea)
- 959580-94-0(Fmoc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid)
- 1164552-66-2((3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
